molecular formula C10H9NOS B1325032 [4-(1,3-Thiazol-2-yl)phenyl]methanol CAS No. 454678-91-2

[4-(1,3-Thiazol-2-yl)phenyl]methanol

Cat. No.: B1325032
CAS No.: 454678-91-2
M. Wt: 191.25 g/mol
InChI Key: QOLUYHARONOGNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Thiazol-2-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with thiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-Thiazol-2-yl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

[4-(1,3-Thiazol-2-yl)phenyl]methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including:

  • Oxidation: Can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: Capable of being reduced to form various alcohol derivatives.
  • Substitution Reactions: The hydroxyl group can be replaced by other functional groups.

These reactions highlight its versatility as a synthetic intermediate in the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

The compound exhibits a wide range of biological activities, including:

  • Antimicrobial Activity: Studies indicate that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) have been reported that are comparable to standard antibiotics such as oxytetracycline .
  • Antifungal Activity: It shows promising antifungal effects against various fungal strains, with some derivatives exhibiting potent activity at low concentrations .
  • Antitumor Activity: Research suggests that thiazole derivatives can inhibit tumor growth by inducing apoptosis and disrupting cancer cell proliferation through modulation of cancer-related signaling pathways .

Medicinal Chemistry

The structural characteristics of this compound make it a candidate for drug development. Its ability to interact with biological macromolecules positions it as a potential therapeutic agent targeting specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders like Alzheimer's disease .

Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

Anticholinesterase Activity

A study demonstrated that thiazole derivatives could inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition is particularly relevant for developing treatments for Alzheimer's disease .

Antimicrobial Efficacy

In vitro studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness was measured through MIC values compared to established antibiotics .

Cancer Cell Line Studies

Research involving cancer cell lines has revealed that thiazole derivatives can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways associated with cancer growth. These findings support the potential use of such compounds in anticancer therapies .

Data Tables

The following table summarizes the biological activities and corresponding MIC values for this compound and related compounds:

Compound Activity Type MIC (µg/mL) Reference
This compoundAntibacterial32
This compoundAntifungal16
Thiazole Derivative XAntitumor50

Mechanism of Action

The mechanism of action of [4-(1,3-Thiazol-2-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Biological Activity

The compound [4-(1,3-Thiazol-2-yl)phenyl]methanol (CAS Number: 454678-91-2) is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

Chemical Formula: C10_{10}H9_9NOS
Molecular Weight: 191.248 g/mol
InChI Key: QOLUYHARONOGNO-UHFFFAOYSA-N

The structure of this compound features a thiazole ring substituted with a phenyl group and a hydroxymethyl group. This unique structure is thought to contribute to its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazole derivatives, including this compound. For instance, a study demonstrated that thiazole compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was compared to standard antibiotics like Oxytetracycline, showing between twofold and 16-fold increased antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Thiazole Derivatives

Compound NameConcentration (mM)Zone of Inhibition (mm)
This compound89
Oxytetracycline810

Anticancer Activity

The anticancer potential of thiazole derivatives has also been investigated. A specific derivative showed potent antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231 with IC50_{50} values of 5.73 µM and 12.15 µM, respectively. Mechanistic studies indicated that the compound inhibited the vascular endothelial growth factor receptor-2 (VEGFR-2), promoting apoptosis and cell cycle arrest in cancer cells .

Table 2: Anticancer Activity Data

Compound NameCell LineIC50_{50} (µM)
This compoundMCF-75.73
MDA-MB-23112.15
StaurosporineMCF-76.77
MDA-MB-2317.03

Other Biological Activities

Thiazole derivatives are also noted for their anti-inflammatory , antiviral , and antifungal properties. Compounds similar to this compound have shown efficacy in treating conditions such as hypertension, diabetes, and various infectious diseases .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various thiazole derivatives, this compound was tested against multiple bacterial strains. Results indicated that this compound had a significant inhibitory effect on bacterial growth compared to control groups.

Case Study 2: Cancer Cell Line Response

Another research focused on the response of breast cancer cell lines to thiazole derivatives revealed that this compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [4-(1,3-Thiazol-2-yl)phenyl]methanol, and how can reaction conditions be optimized?

Answer: A widely used method involves condensation reactions between thiazole precursors and aromatic aldehydes. For example, thiazole derivatives can be synthesized via refluxing 2-amino-thiazole with substituted benzaldehydes in ethanol or acetic acid, followed by recrystallization . Key optimization parameters include:

  • Catalyst selection : Acetic acid (2–3 drops) enhances Schiff base formation in ethanol .
  • Reaction time : Extended reflux durations (e.g., 7 hours) improve yields for imine-linked derivatives .
  • Solvent choice : Ethanol is preferred for its balance of polarity and boiling point, aiding in product precipitation .

Q. How can structural characterization of this compound be performed?

Answer: A multi-technique approach is recommended:

  • NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR confirm substituent positions and hydrogen bonding interactions (e.g., OH groups in methanol moieties) .
  • Infrared (IR) spectroscopy : Peaks at ~3200–3500 cm⁻¹ indicate hydroxyl (-OH) stretching, while thiazole ring vibrations appear near 1600 cm⁻¹ .
  • Elemental analysis : Verify purity by comparing calculated vs. experimental C, H, N, and S percentages .

Q. What purification strategies are effective for thiazole-containing compounds like this compound?

Answer: Recrystallization from ethanol or methanol is standard due to the compound’s moderate solubility in polar solvents. For impurities with similar polarity, column chromatography (silica gel, ethyl acetate/hexane gradient) may be employed .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in molecular geometry predictions for this compound derivatives?

Answer: Single-crystal X-ray diffraction provides definitive structural data. For example:

  • Software tools : SHELXL (for refinement) and SIR97 (for direct methods) resolve ambiguities in bond lengths and angles .
  • Key metrics : Monitor R-factors (e.g., R = 0.071 in related thiazole-sulfamoyl structures) and data-to-parameter ratios (>15:1 ensures reliability) .
  • Hydrogen bonding : Centrosymmetric dimers via N–H···N interactions (observed in thiazole derivatives) stabilize crystal packing .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like DNA gyrase or tubulin .

Q. How can synthetic derivatives of this compound be designed to enhance pharmacological properties?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improve metabolic stability .
  • Hybrid scaffolds : Fusion with triazole or benzimidazole moieties (e.g., compound 9c in ) enhances dual-target inhibition .
  • QSAR modeling : Correlate Hammett constants (σ) or logP values with bioactivity to guide rational design .

Q. Data Contradictions and Resolution

Q. How should researchers address inconsistencies in crystallographic data for thiazole derivatives?

Answer: Discrepancies in bond lengths or angles may arise from:

  • Software limitations : SHELX and SIR97 differ in handling twinned data or high-resolution refinements. Cross-validate results using both tools .
  • Thermal motion artifacts : Low-temperature data collection (e.g., 100 K) minimizes atomic displacement errors .

Q. Why do biological activity results vary across structurally similar thiazole derivatives?

Answer: Subtle structural changes (e.g., para- vs. meta-substituents) alter pharmacokinetics. For example:

  • 4-Fluorophenyl substituents (compound 9b ) improve blood-brain barrier penetration vs. 4-bromophenyl analogs .
  • Methoxy groups increase solubility but may reduce membrane permeability .

Properties

IUPAC Name

[4-(1,3-thiazol-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLUYHARONOGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-4-[(methoxymethyloxy)methyl]benzene (3.0 g) in tetrahydrofuran (52 mL) was added n-butyllithium (1.6 mol/L hexane solution, 9.3 mL) at −78° C., and the mixture was stirred for 30 minutes. To the reaction mixture was added triisopropyl borate (2.6 g), and the mixture was stirred at room temperature for 1 hour. To the reaction mixture was added 1 mol/L hydrochloric acid solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to give 4-[(methoxymethyloxy)methyl]phenylboric acid (2.5 g). A mixture of the obtained 4-[(methoxymethyloxy)methyl]phenylboric acid (2.5 g), 2-bromothiazole (1.2 g), cesium fluoride (2.2 g) and tetrakis(triphenylphosphine)palladium (0) (0.16 g) in 1,2-dimethoxyethane (40 mL), ethanol (10 mL) and water (10 mL) was stirred at 85° C. for 24 hours. The reaction mixture was concentrated under reduced pressure, and to the residue was added water, and the mixture was extracted with diethyl ether. The organic layer was washed with water and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=5/1) to give 2-{4-[(methoxymethyloxy)methyl]phenyl}thiazole (0.80 g). To a solution of 2-{4-[(methoxymethyloxy)methyl]phenyl}thiazole (0.80 g) in ethanol (10 mL) was added 2 mol/L hydrochloric acid solution (5 mL), and the mixture was stirred at 50° C. for 5 hours. Concentrated hydrochloric acid (0.10 mL) was added to the mixture, and the mixture was stirred for 1 hour. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=2/1-1/1) to give 4-(thiazol-2-yl)benzyl alcohol (0.33 g).
Name
2-{4-[(methoxymethyloxy)methyl]phenyl}thiazole
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 4-(thiazol-2-yl)benzaldehyde (see JP 2001-519414A) (1.57 g, 8.30 mmol) were added ethanol (20 ml), tetrahydrofuran (0.46 ml), and then sodium borohydride (157 mg, 4.15 mmol), followed by stirring at room temperature for 1.5 hours. After completion of the reaction, water was added to the reaction solution, followed by extraction with ethyl acetate. The separated organic layer was dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography (eluent; hexane:ethyl acetate=2:1→1:1 (V/V)), and fractions containing the desired compound were concentrated under reduced pressure to afford the title compound (1.49 g) as a white solid. (Yield: 94%)
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
157 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

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